2-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline
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Overview
Description
2-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chlorine atom, an aniline group, and a tetrafluoroethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroaniline with 1,1,2,2-tetrafluoroethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The aniline group can be oxidized to form nitro compounds or quinones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives.
Oxidation: Nitro compounds or quinones.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Similar structure but with an ethoxy group instead of a sulfanyl group.
2-Chloro-4-(1,1,2,2-tetrafluoroethylthio)aniline: Similar structure but with a thio group instead of a sulfanyl group.
2-Chloro-4-(1,1,2,2-tetrafluoroethylamino)aniline: Similar structure but with an amino group instead of a sulfanyl group.
Uniqueness
2-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is unique due to the presence of the tetrafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
100280-14-6 |
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Molecular Formula |
C8H6ClF4NS |
Molecular Weight |
259.65 g/mol |
IUPAC Name |
2-chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C8H6ClF4NS/c9-5-3-4(1-2-6(5)14)15-8(12,13)7(10)11/h1-3,7H,14H2 |
InChI Key |
ULEUCQUGZFQUEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(C(F)F)(F)F)Cl)N |
Origin of Product |
United States |
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